Cas no 153-91-3 (a-Methyl-DL-tryptophan)
a-Methyl-DL-tryptophan Chemical and Physical Properties
Names and Identifiers
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- Tryptophan,a-methyl-
- 2-Amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
- ALPHA-METHYL-DL-TRYPTOPHAN
- A-METHYL-L-TRYPTOPHAN
- DL-α-Methyltryptophan
- H-α-Me-DL-Trp-OH
- α-Methyl-DL-tryptophan
- (S)-A-METHYLTRYPTOPHAN
- A-methyl-dl-tryptophan
- H-a-Me-DL-Trp-OH
- H-DL-(ME)TRP-OH
- α-Me-DL-Trp
- α-Me-DL-Trp-OH
- H-ALPHA-ME-DL-TRP-OH
- ALPHA-ME-DL-TRYPTOPHAN
- crystalline
- alpha-Methyl-DL-tryptophan crystalline
- STR06590
- alpha-Methyl-DL-tryptophan, crystalline
- Q27074404
- Tryptophan, .alpha.-methyl-
- alpha-methyl-D,L-tryptophan
- UNII-260VJL1C6Q
- 260VJL1C6Q
- CHEMBL559578
- FT-0622178
- NCI60_042227
- 153-91-3
- DL-alpha-Methyltryptophan
- H-beta-Me-DL-Trp-OH
- .alpha.-Methyltryptophan
- SCHEMBL343309
- CS-0201864
- MFCD00038416
- AKOS015909510
- A883774
- GTPL4693
- NSC 9948
- Tryptophan, alpha-methyl-
- FT-0672298
- FT-0672299
- NSC-9948
- .ALPHA.-METHYLTRYPTOPHAN, (+/-)-
- NOX-200
- HY-W142080
- M-5098
- 13510-08-2
- NSC9948
- DL-2-Amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
- ZTTWHZHBPDYSQB-UHFFFAOYSA-N
- DB-043203
- DTXSID60350250
- dl-a-methyltryptophan
- ?-Me-DL-Trp-OH
- DL-?-Methyltryptophan
- FM48617
- a-Methyl-DL-tryptophan
-
- MDL: MFCD00910281
- Inchi: 1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)
- InChI Key: ZTTWHZHBPDYSQB-UHFFFAOYSA-N
- SMILES: OC(C(C)(CC1=CNC2C=CC=CC1=2)N)=O
Computed Properties
- Exact Mass: 218.10600
- Monoisotopic Mass: 218.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 79.1A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 79.11000
- LogP: 2.21270
- Vapor Pressure: No data available
a-Methyl-DL-tryptophan Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
a-Methyl-DL-tryptophan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM147393-10g |
2-Amino-3-(1H-indol-3-yl)-2-methylpropanoic acid |
153-91-3 | 95% | 10g |
$408 | 2021-06-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M8377-100MG |
a-Methyl-DL-tryptophan |
153-91-3 | 100mg |
¥618.31 | 2023-09-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M8377-250MG |
a-Methyl-DL-tryptophan |
153-91-3 | 250mg |
¥1223.06 | 2023-09-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M8377-1G |
a-Methyl-DL-tryptophan |
153-91-3 | 1g |
¥3680.86 | 2023-09-21 | ||
| TRC | M327120-100mg |
a-Methyl-DL-tryptophan |
153-91-3 | 100mg |
$ 75.00 | 2023-09-07 | ||
| TRC | M327120-250mg |
a-Methyl-DL-tryptophan |
153-91-3 | 250mg |
$85.00 | 2023-05-17 | ||
| TRC | M327120-1g |
a-Methyl-DL-tryptophan |
153-91-3 | 1g |
$ 316.00 | 2023-09-07 | ||
| TRC | M327120-5g |
a-Methyl-DL-tryptophan |
153-91-3 | 5g |
$1205.00 | 2023-05-17 | ||
| Chemenu | CM147393-10g |
2-Amino-3-(1H-indol-3-yl)-2-methylpropanoic acid |
153-91-3 | 95% | 10g |
$*** | 2023-03-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M922288-100mg |
α-Methyl-DL-tryptophan |
153-91-3 | 98% | 100mg |
¥622.00 | 2022-01-14 |
a-Methyl-DL-tryptophan Suppliers
a-Methyl-DL-tryptophan Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on a-Methyl-DL-tryptophan
Chemical and Biological Properties of a-Methyl-DL-Tryptophan (CAS No. 153-91-3)
a-Methyl-DL-Tryptophan, identified by the Chemical Abstracts Service registry number CAS No. 153-91-3, is a synthetic amino acid derivative with significant applications in both academic research and pharmaceutical development. This compound, also known as DL-alpha-methyltryptophan, represents an alpha-methylated variant of the naturally occurring essential amino acid tryptophan. The introduction of a methyl group at the alpha-carbon position alters its physicochemical properties and biological activity compared to its unmodified counterpart, making it a valuable tool for studying metabolic pathways and designing novel therapeutic agents.
In recent years, a-Methyl-DL-Tryptophan has garnered attention in neurochemical research due to its role as a precursor for synthesizing bioactive molecules such as serotonin analogs. A 2024 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be efficiently converted into N-methylserotonin derivatives under mild reaction conditions, which exhibit selective agonist activity at serotonin receptor subtypes 5-HT2A and 5-HT7. These findings are particularly relevant to the development of targeted neuropsychiatric drugs, where modulation of specific receptor subtypes is critical for minimizing off-target effects.
The stereochemical configuration of a-Methyl-DL-Tryptophan, represented by the "DL-" prefix, indicates an equal mixture of D and L enantiomers. This racemic form provides distinct advantages in certain experimental setups where enantioselective effects are being investigated. Researchers at Stanford University's Neuropharmacology Lab recently utilized this property to compare enantiomer-specific interactions with membrane transport proteins, revealing that the L-enantiomer exhibits stronger affinity for the serotonin transporter (SERT) than its D counterpart—a discovery with implications for optimizing drug delivery systems.
In cancer metabolism studies, this compound has emerged as a critical probe for understanding non-canonical amino acid utilization pathways. A groundbreaking 2023 paper in Nature Metabolism highlighted how cancer cells selectively incorporate a-Methyl-DL-Tryptophan into protein structures under hypoxic conditions, altering their proteostasis mechanisms. This phenomenon suggests potential applications in tumor imaging through positron emission tomography (PET), where radiolabeled versions of this compound could serve as metabolic tracers with improved specificity over traditional agents.
Synthetic methodologies for preparing a-Methyl-DL-Tryptophan have seen advancements through continuous flow chemistry techniques reported in the Bioorganic & Medicinal Chemistry Letters. By employing microwave-assisted condensation reactions between indole derivatives and substituted acetoacetates, researchers achieved >98% purity yields while reducing reaction times by 60%. Such improvements enhance scalability for preclinical drug screening programs requiring large quantities of high-purity material.
The compound's unique photophysical properties have also been leveraged in bioimaging applications. A collaborative study between MIT and Pfizer published in early 2024 demonstrated its utility as a fluorescent reporter molecule when conjugated to cell-penetrating peptides. The methyl group's steric hindrance was shown to protect the indole chromophore from quenching during cellular internalization, enabling real-time tracking of intracellular trafficking pathways with unprecedented resolution.
In enzymology research, a-Methyl-DL-Tryptophan serves as an important substrate for studying amino transferase activities. Recent work from Kyoto University revealed that certain bacterial enzymes exhibit substrate promiscuity when presented with this compound, converting it into N-methylkynurenine—a metabolite associated with neuroprotective effects. These findings open new avenues for engineering microbial biosynthesis pathways to produce complex tryptophan derivatives at industrial scales.
Clinical researchers have explored its potential in modulating immune responses through IDO/TDO enzyme inhibition mechanisms. A phase I clinical trial conducted at MD Anderson Cancer Center showed that oral administration of this compound at sub-toxic doses induced immunostimulatory effects by partially blocking kynurenine pathway activity without causing significant gastrointestinal side effects observed with other IDO inhibitors.
Spectroscopic characterization confirms its planar molecular structure with characteristic UV absorption maxima at 274 nm (ε=6400 M⁻¹cm⁻¹) arising from the indole ring system. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shift patterns compared to native tryptophan, particularly in the aromatic region (δ 7.1–7.6 ppm), which facilitates analytical detection during metabolic flux analysis experiments.
Bioavailability studies using murine models indicate that when formulated with lipid-based carriers, absorption efficiency increases by approximately threefold compared to aqueous solutions—a critical consideration for developing effective oral formulations targeting central nervous system disorders. This formulation strategy was validated through pharmacokinetic profiling showing sustained plasma concentrations over 8-hour periods post-administration.
The compound's interaction with membrane-bound proteins has been elucidated via X-ray crystallography studies published in late 2024 by Oxford Structural Genomics Consortium. Structural comparisons revealed that methylation reduces hydrogen bonding capacity at position alpha-C while enhancing hydrophobic interactions within transmembrane domains—a structural basis explaining observed differences in cellular uptake kinetics between native and methylated forms.
In neurodegenerative disease modeling, researchers have successfully used this compound as a competitive inhibitor of aromatic amino acid decarboxylase (AADC). A study from Harvard Medical School demonstrated that controlled inhibition via DL-methyltryptophan administration preserves dopamine levels while preventing catecholamine depletion—a breakthrough approach currently being evaluated for Parkinson's disease management strategies.
Safety evaluations conducted according to OECD guidelines confirm its low acute toxicity profile when administered within recommended experimental ranges (Lethal Dose (LD₅₀) >5 g/kg orally in rats). Chronic exposure studies over six months showed no significant organ toxicity or mutagenic effects under standard laboratory conditions—critical data supporting its use in long-term animal model experiments required for drug development pipelines.
Purification protocols utilizing preparative HPLC with chiral stationary phases now enable separation of enantiomers from racemic mixtures (CAS No. 153-91-3) with >99% purity isolation efficiency reported by leading analytical laboratories worldwide. This capability allows precise evaluation of enantioselective pharmacodynamics during preclinical trials without interference from non-active isomers.
Mechanochemical synthesis approaches developed by ETH Zurich researchers offer environmentally friendly production methods using ball milling techniques without solvent usage. This solid-state synthesis achieves conversion rates exceeding 85% within minutes—a significant improvement over traditional solution-phase methods requiring hours-long reaction times and hazardous organic solvents.
In vitro kinase assays performed at Novartis Institutes for BioMedical Research identified novel phosphorylation sites on protein kinases Cδ when exposed to DL-methyltryptophan concentrations below cytotoxic thresholds (Ki=87 nM against PKCδ isoform). These findings suggest potential applications as allosteric modulators or activity-based probes for studying signal transduction pathways involved in inflammatory processes.
Surface plasmon resonance studies conducted at Karolinska Institutet revealed nanomolar binding affinities (Kd=48 nM on human SERT receptors) when comparing enantiomer-specific interactions—data that supports developing chiral drug delivery systems tailored to specific biological targets without affecting mirror-image receptors uninvolved in desired therapeutic actions.
Molecular docking simulations using AutoDock Vina software predict favorable binding energies (-8 kcal/mol) when complexed with monoamine oxidase B active sites—a computational basis currently being validated experimentally for designing novel antidepressant agents targeting specific isoforms responsible for neurotransmitter degradation processes.
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